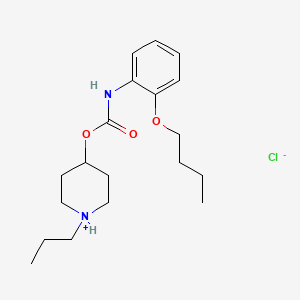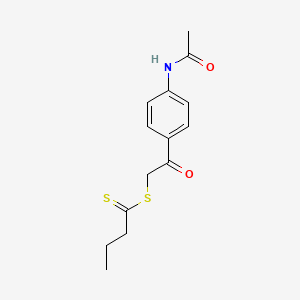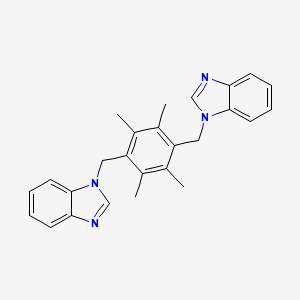
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene is a compound that features a central benzene ring substituted with four methyl groups and two benzimidazole groups at the 1 and 4 positions.
Vorbereitungsmethoden
The synthesis of 1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene typically involves the reaction of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene with benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene exerts its effects involves its ability to form coordination complexes with metal ions. These complexes can generate reactive oxygen species (ROS) and induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the activation of p53 and the upregulation of p21, which inhibit cyclin-B expression and cause G2M phase arrest .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene can be compared with other similar compounds, such as:
1,4-Bis(imidazol-1-ylmethyl)benzene: This compound lacks the methyl groups on the benzene ring, which can affect its electronic properties and reactivity.
2,6-Bis(benzimidazol-2-yl)pyridine: This compound has a pyridine ring instead of a benzene ring, leading to different coordination chemistry and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H26N4 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-[[4-(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylphenyl]methyl]benzimidazole |
InChI |
InChI=1S/C26H26N4/c1-17-18(2)22(14-30-16-28-24-10-6-8-12-26(24)30)20(4)19(3)21(17)13-29-15-27-23-9-5-7-11-25(23)29/h5-12,15-16H,13-14H2,1-4H3 |
InChI-Schlüssel |
UAQXUJKBENSKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1CN2C=NC3=CC=CC=C32)C)C)CN4C=NC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


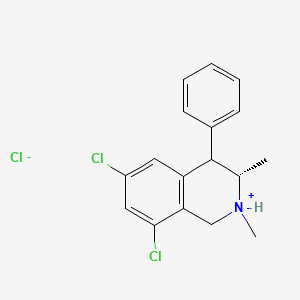
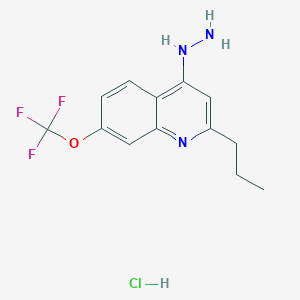

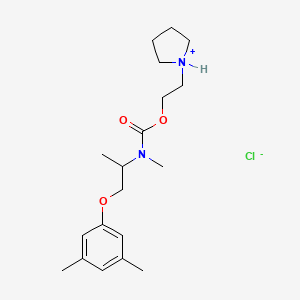
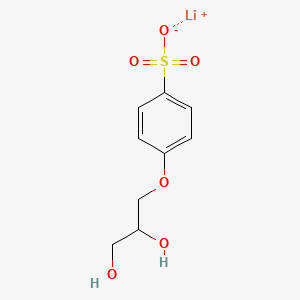
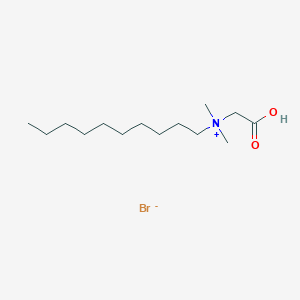
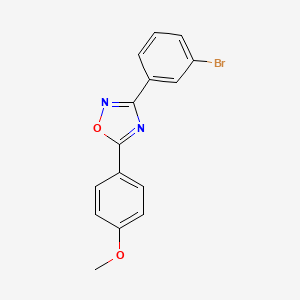
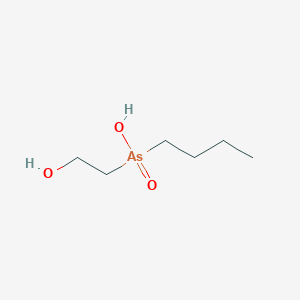
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
